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molecular formula C12H17FO B8453298 1-(3-Fluorophenyl)-4-methyl-2-pentanol

1-(3-Fluorophenyl)-4-methyl-2-pentanol

Cat. No. B8453298
M. Wt: 196.26 g/mol
InChI Key: RZYPBXIFDQKVDT-UHFFFAOYSA-N
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Patent
US08273766B2

Procedure details

102 mg of 1-(3-fluorophenyl)-4-methyl-2-pentanol, 122 mg of PCC, and 100 mg of MS-4A were dissolved in 1 mL of dichloromethane, followed by stirring at room temperature overnight. After completion of the reaction, the reaction liquid was filtered, water was added to the filtrate, followed by extraction with chloroform, and the organic layer was then washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue obtained was purified using PLC (chloroform alone) to obtain 36 mg (yield 36%) of a title compound as a pale yellow oily substance.
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH:9]([OH:14])[CH2:10][CH:11]([CH3:13])[CH3:12])[CH:5]=[CH:6][CH:7]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9](=[O:14])[CH2:10][CH:11]([CH3:12])[CH3:13])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)CC(CC(C)C)O
Name
Quantity
122 mg
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
water was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
the organic layer was then washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1)CC(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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